![molecular formula C8H9N3O B1330232 4,6-二甲基-1,2-二氢-3H-吡唑并[3,4-b]吡啶-3-酮 CAS No. 28491-67-0](/img/structure/B1330232.png)

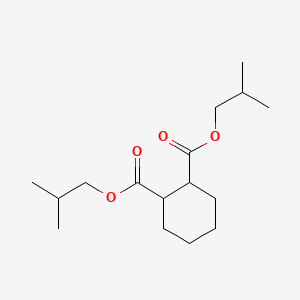

4,6-二甲基-1,2-二氢-3H-吡唑并[3,4-b]吡啶-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

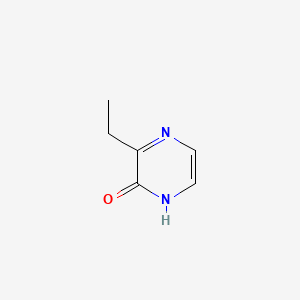

“4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one” is a nitrogen-containing heterocycle . These types of compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

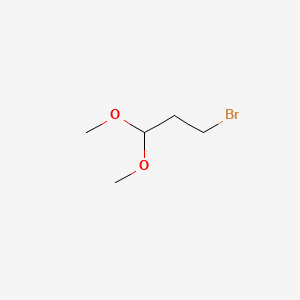

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%). This strategy involves a sequential opening/closing cascade reaction .Chemical Reactions Analysis

The synthesis of “4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one” involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .科学研究应用

以下是关于 4,6-二甲基-1,2-二氢-3H-吡唑并[3,4-b]吡啶-3-酮 的科学研究应用的全面分析,重点介绍其独特的应用:

抗病毒活性

该化合物已显示出显著的抗病毒活性,使其成为开发新型抗病毒药物的潜在候选者 .

抑制癌症

该化合物的某些衍生物已证明对癌细胞系具有显着的抑制活性,IC50 值表明与对照药物相比具有很强的效力 .

神经递质释放

该化合物的一种新合成的吡唑啉衍生物已被研究其对脊椎动物胆碱能突触乙酰胆碱释放的影响,这对于神经脉冲传递至关重要 .

蛋白质组学研究

该化合物可作为蛋白质组学研究产品购买,表明其在蛋白质及其功能研究中的应用 .

生物医学应用

已经对相关结构的取代模式进行了综述,这提供了对生物医学应用以及在化合物不同位置使用的取代基类型的见解 .

抗癌活性

已经合成了含有该化合物的新型杂环衍生物,并对其体外抗癌活性进行了测试,以针对各种癌细胞系,显示出在癌症治疗研究中的希望 .

作用机制

While the specific mechanism of action for “4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one” is not mentioned in the available resources, similar compounds have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

未来方向

属性

IUPAC Name |

4,6-dimethyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-4-3-5(2)9-7-6(4)8(12)11-10-7/h3H,1-2H3,(H2,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSUKWHWNLICEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)NN2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282103 |

Source

|

| Record name | 4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28491-67-0 |

Source

|

| Record name | MLS002638996 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1330168.png)